
Anti-IAV agent 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-IAV agent 1 is an orally active compound known for its potent antiviral activity against influenza A virus (IAV). It has shown effectiveness against various strains of IAV, including those resistant to oseltamivir . This compound has gained attention due to its broad-spectrum antiviral properties and low toxicity in both in vitro and in vivo studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anti-IAV agent 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Anti-IAV agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final active compound .
Aplicaciones Científicas De Investigación
Anti-IAV agent 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.
Biology: Employed in research to understand the interaction between antiviral agents and viral proteins.
Medicine: Investigated for its potential use in treating influenza and other viral infections.
Industry: Utilized in the development of antiviral drugs and therapeutic formulations
Mecanismo De Acción
The mechanism of action of Anti-IAV agent 1 involves its interaction with the hemagglutinin protein of the influenza A virus. This interaction inhibits the fusion of the viral membrane with the host cell membrane, thereby preventing viral entry and subsequent infection. The compound specifically targets the HA2 subunit of hemagglutinin, blocking membrane fusion and viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Oseltamivir: An antiviral medication used to treat and prevent influenza A and B.
Zanamivir: Another antiviral drug used for the treatment of influenza.
Peramivir: An intravenous antiviral drug used for the treatment of influenza
Uniqueness of Anti-IAV agent 1
This compound is unique due to its broad-spectrum antiviral activity and effectiveness against oseltamivir-resistant strains of influenza A virus. Unlike other antiviral agents, it specifically targets the HA2 subunit of hemagglutinin, providing a novel mechanism of action that reduces the likelihood of resistance development .
Propiedades
Fórmula molecular |
C28H28FN9O3 |
|---|---|
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
N-[2-[2-[4-[(R)-(4-fluorophenyl)-(2-methyltetrazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-4-yl]-3a,7a-dihydro-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C28H28FN9O3/c1-17(39)31-21-7-8-24-22(16-21)32-27(41-24)19-9-10-30-23(15-19)28(40)38-13-11-37(12-14-38)25(26-33-35-36(2)34-26)18-3-5-20(29)6-4-18/h3-10,15-16,22,24-25H,11-14H2,1-2H3,(H,31,39)/t22?,24?,25-/m1/s1 |
Clave InChI |
SRGVIPRFZKFOPM-PUOLSWATSA-N |
SMILES isomérico |
CC(=O)NC1=CC2C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)[C@H](C5=CC=C(C=C5)F)C6=NN(N=N6)C |
SMILES canónico |
CC(=O)NC1=CC2C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)C(C5=CC=C(C=C5)F)C6=NN(N=N6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


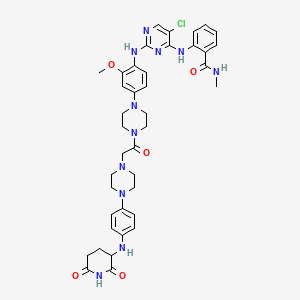

![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)



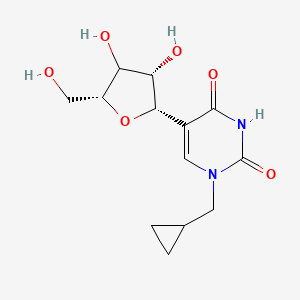

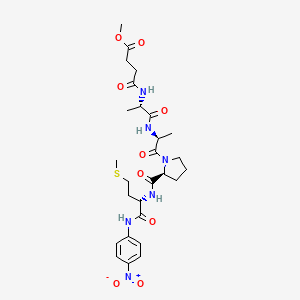
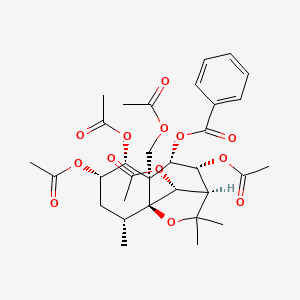
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

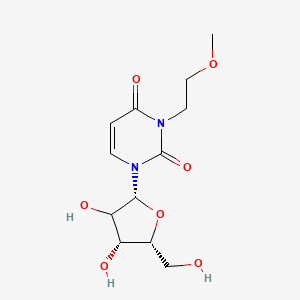
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
